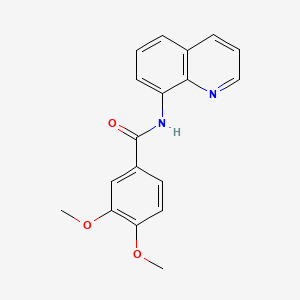

3,4-dimethoxy-N-8-quinolinylbenzamide

Beschreibung

3,4-Dimethoxy-N-8-quinolinylbenzamide is a synthetic compound featuring a benzamide core substituted with methoxy groups at the 3- and 4-positions of the benzene ring, linked to an 8-quinolinyl moiety via an amide bond. This structure combines the electron-rich aromatic system of dimethoxybenzene with the heterocyclic quinoline group, which is known for its metal-chelating and bioactive properties. Synthesis typically involves coupling 8-aminoquinoline with 3,4-dimethoxybenzoyl derivatives under standard amidation conditions .

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-quinolin-8-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-15-9-8-13(11-16(15)23-2)18(21)20-14-7-3-5-12-6-4-10-19-17(12)14/h3-11H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZXIDCHROKCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Effects

2.1.1 4-tert-Butyl-N-(quinolin-8-yl)benzamide

- Structural Differences : Replaces the 3,4-dimethoxy groups with a single bulky, hydrophobic tert-butyl substituent at the 4-position of the benzene ring.

- Limited toxicity and ecotoxicological data are available, as the compound is labeled for research use only .

2.1.2 (E)-N′-(3,4-Dimethoxybenzylidene)-2-(8-quinolyloxy)acetohydrazide

- Functional Group Variation: Substitutes the amide bond with a hydrazide group and introduces a quinolinyloxyacetate spacer.

- Coordination Chemistry : The hydrazide moiety enables stronger metal chelation (e.g., with Cu²⁺ or Fe³⁺) compared to the benzamide analog, as demonstrated in studies on metal ion extractants .

- Bioactivity : Hydrazide derivatives are often explored for antimicrobial or anticancer activity, though specific data for this compound remain unreported .

Substituent Position and Electronic Effects

- Methoxy vs. Methyl Groups: Methoxy substituents (as in 3,4-dimethoxy-N-8-quinolinylbenzamide) are electron-donating, enhancing resonance stabilization and hydrogen-bonding capacity. In contrast, methyl groups (e.g., in 2- or 3-methylbenzylamines) are less polar, leading to lower boiling points (196–205°C for methylbenzylamines vs. >250°C estimated for the dimethoxy compound) and reduced solubility in polar solvents .

- Steric Effects : The 3,4-dimethoxy arrangement creates a planar aromatic system conducive to π-π stacking, whereas tert-butyl or ortho-methyl groups introduce steric hindrance that may disrupt binding interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Weight | Substituents | Functional Group | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|

| 3,4-Dimethoxy-N-8-quinolinylbenzamide | ~324.35 g/mol | 3,4-OCH₃ | Amide | Low | Metal extraction, Pharma |

| 4-tert-Butyl-N-(quinolin-8-yl)benzamide | ~320.41 g/mol | 4-C(CH₃)₃ | Amide | Very low | R&D (unspecified) |

| (E)-N′-(3,4-Dimethoxybenzylidene)-2-(8-quinolyloxy)acetohydrazide | ~407.43 g/mol | 3,4-OCH₃, 8-quinolinyloxy | Hydrazide | Moderate (in methanol) | Metal chelation |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.